
4-(2-Fluorophenyl)piperazinyl 5-methyl-3-phenylisoxazol-4-yl ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(2-Fluorophenyl)piperazinyl 5-methyl-3-phenylisoxazol-4-yl ketone” is a versatile material used in scientific research. It exhibits unique properties that make it suitable for various applications, including drug discovery and development, medicinal chemistry, and pharmaceutical synthesis. The molecular formula of the compound is C21H20FN3O2 and it has a molecular weight of 365.4 .
Molecular Structure Analysis
The molecular structure of “this compound” is determined by its molecular formula, C21H20FN3O2 . Unfortunately, the specific structural details like bond lengths, angles, and 3D conformation were not found in the search results. These details can be obtained using techniques like X-ray crystallography or NMR spectroscopy.作用機序
The mechanism of action of FPPIK involves the inhibition of the reuptake of serotonin and norepinephrine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which results in an enhancement of their effects on the postsynaptic receptors. Additionally, FPPIK has been reported to have affinity for dopamine receptors, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
FPPIK has been reported to have antipsychotic, anxiolytic, and antidepressant activities. These effects are thought to be mediated by the inhibition of the reuptake of serotonin and norepinephrine, as well as the affinity for dopamine receptors. Additionally, FPPIK has been shown to have antioxidant and anti-inflammatory activities, which may contribute to its therapeutic potential in the treatment of neurological disorders.
実験室実験の利点と制限
One advantage of using FPPIK in lab experiments is its diverse pharmacological activities, which make it a useful tool for studying the regulation of mood and behavior. Additionally, FPPIK has been shown to have good bioavailability and brain penetration, which makes it a promising candidate for drug development. One limitation of using FPPIK in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
For the study of FPPIK include the development of more selective analogs with improved pharmacological properties. Additionally, the role of FPPIK in the treatment of neurological disorders, such as schizophrenia and depression, should be further investigated. Finally, the potential use of FPPIK in combination therapy with other drugs should be explored, as this may lead to improved therapeutic outcomes.
合成法
The synthesis of FPPIK has been reported using different methods. One such method involves the reaction of 2-fluorobenzaldehyde with piperazine and 5-methylisoxazole-4-carboxylic acid in the presence of a base. The resulting compound is then subjected to a condensation reaction with benzophenone in the presence of a Lewis acid catalyst to yield FPPIK. Another method involves the reaction of 2-fluorobenzaldehyde with piperazine and 5-methylisoxazole-4-carboxylic acid in the presence of a base, followed by a cyclization reaction with acetic anhydride and a deprotection reaction with hydrochloric acid to yield FPPIK.
科学的研究の応用
FPPIK has been extensively studied for its pharmacological properties. It has been reported to have antipsychotic, anxiolytic, and antidepressant activities. FPPIK has been shown to inhibit the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in the regulation of mood and behavior. Additionally, FPPIK has been reported to have affinity for dopamine receptors, which are also involved in the regulation of mood and behavior.
Safety and Hazards
特性
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c1-15-19(20(23-27-15)16-7-3-2-4-8-16)21(26)25-13-11-24(12-14-25)18-10-6-5-9-17(18)22/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEPFJGUMPLVOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


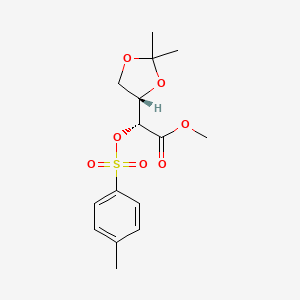
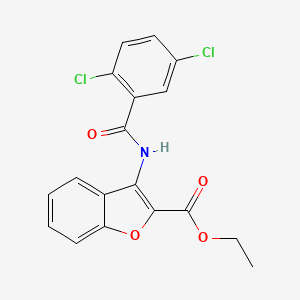


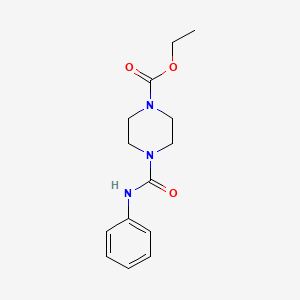
![Ethyl 3-[(1-phenylethyl)amino]propanoate](/img/structure/B2952012.png)


![3-benzenesulfonamido-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2952016.png)

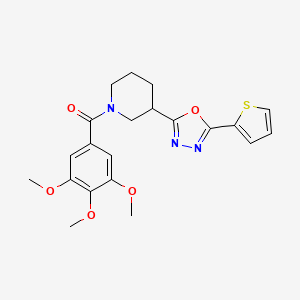
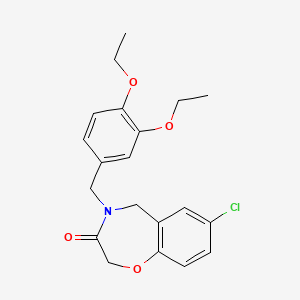
![ethyl 2-(2-((4-benzyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2952025.png)